molecular formula C16H17NO2 B11533640 5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol

5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol

Cat. No.: B11533640
M. Wt: 255.31 g/mol
InChI Key: XGOAUTQWMQOUJI-UHFFFAOYSA-N
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Description

5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol is an organic compound known for its unique chemical structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) connected to an aromatic ring. Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol typically involves the condensation reaction between 3,4-dimethylaniline and 2-hydroxy-3-methoxybenzaldehyde. This reaction is catalyzed by an acid or base and is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

  • Dissolve 3,4-dimethylaniline and 2-hydroxy-3-methoxybenzaldehyde in ethanol.
  • Add a catalytic amount of acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of 5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol can be compared with other Schiff bases and related compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

5-[(3,4-dimethylphenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C16H17NO2/c1-11-4-6-14(8-12(11)2)17-10-13-5-7-16(19-3)15(18)9-13/h4-10,18H,1-3H3

InChI Key

XGOAUTQWMQOUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)OC)O)C

Origin of Product

United States

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